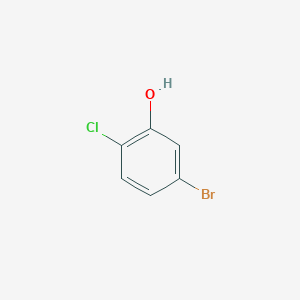

5-Bromo-2-chlorophenol

Description

Properties

IUPAC Name |

5-bromo-2-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVFFMZHGNYDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356200 | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183802-98-4 | |

| Record name | 5-Bromo-2-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chlorophenol (CAS: 183802-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chlorophenol (CAS: 183802-98-4), a halogenated aromatic compound with applications as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document consolidates available data on its physicochemical properties, synthesis, and safety. While specific biological activity and toxicological data for this compound are limited, this guide infers potential characteristics based on the broader classes of bromophenols and chlorophenols. Detailed experimental protocols for its synthesis and proposed analytical methodologies are presented to support further research and development.

Introduction

This compound is a substituted phenolic compound characterized by the presence of both bromine and chlorine atoms on the benzene (B151609) ring. This unique halogenation pattern imparts specific reactivity, making it a valuable building block in organic synthesis.[1] While its primary utility lies in its role as a synthetic intermediate, the biological and toxicological profiles of halogenated phenols are of significant interest to researchers in toxicology and drug discovery. Bromophenols, as a class, are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[2][3][4][5] Conversely, chlorophenols are recognized as environmental contaminants with potential for toxicity, including genotoxicity and carcinogenicity.[6][7][8] This guide aims to provide a detailed technical resource for researchers working with or investigating this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 183802-98-4 | [9] |

| Molecular Formula | C₆H₄BrClO | [9][10][11] |

| Molecular Weight | 207.45 g/mol | [9][11] |

| Appearance | White to off-white crystalline powder | [12] |

| Melting Point | 54.0-60.0°C | [13] |

| Boiling Point | 234.9 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.8 ± 0.1 g/cm³ | [6] |

| LogP | 3.13 | [6] |

| Solubility | Sparingly soluble in water | [12] |

Synthesis and Experimental Protocol

The primary route for the synthesis of this compound involves the demethylation of 5-bromo-2-chloroanisole (B101544).

Synthesis of this compound from 5-bromo-2-chloroanisole

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

This protocol is adapted from established literature procedures.

Materials:

-

5-bromo-2-chloroanisole

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2-chloroanisole in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add boron tribromide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.

-

Upon reaction completion, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.

-

Wash the aqueous mixture twice with tert-butyl methyl ether.

-

Separate the aqueous phase and acidify it to a suitable pH with 2N HCl.

-

Extract the acidified aqueous phase twice with tert-butyl methyl ether.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield this compound as colorless crystals.

Characterization: The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Biological and Toxicological Profile

There is a notable lack of specific studies on the biological activity, pharmacology, and toxicology of this compound. However, insights can be drawn from related compounds.

Potential Biological Activities of Bromophenols

Bromophenols, often isolated from marine sources, have been reported to possess a variety of biological activities, including:

It is plausible that this compound could exhibit some of these properties, although this requires experimental validation. A study investigating the substrate scope of the bacterial cytochrome P450 enzyme Bmp7 found that this compound was not tolerated by the enzyme, indicating a lack of interaction.[14]

Potential Toxicology of Chlorophenols

Chlorinated phenols are a class of compounds with well-documented toxicity. They are considered environmental pollutants and can pose health risks.[6][7] Potential toxic effects include:

Given its structure, this compound should be handled with appropriate safety precautions, assuming a toxicological profile similar to other chlorinated phenols.

Safety and Handling

Based on available safety data, this compound is classified as harmful and an irritant.[9]

GHS Hazard Classifications: [9]

-

Harmful if swallowed (Acute toxicity, oral)

-

Harmful in contact with skin (Acute toxicity, dermal)

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

Handling Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Analytical Methods

While specific validated analytical methods for this compound are not widely published, standard techniques for the analysis of halogenated phenols can be readily adapted.

Proposed Analytical Workflow

Caption: Proposed Analytical Workflow for this compound.

6.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol Outline:

-

Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix. Derivatization may be necessary to improve volatility and chromatographic performance.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.

-

Injector: Split/splitless injector.

-

Oven Program: A temperature gradient program to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI).

-

Detector: Quadrupole or ion trap mass analyzer.

-

Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.

-

6.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds.

Experimental Protocol Outline:

-

Sample Preparation: Similar to GC-MS, LLE or SPE can be employed.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]

-

Detector: A UV-Vis or photodiode array (PDA) detector set at the wavelength of maximum absorbance for this compound.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Conclusion

This compound is a valuable synthetic intermediate with well-defined physicochemical properties and established synthesis routes. While there is a significant gap in the literature regarding its specific biological and toxicological profile, the known activities and hazards of related brominated and chlorinated phenols provide a basis for informed handling and potential areas of investigation. This technical guide serves as a foundational resource for researchers, providing essential data and detailed protocols to facilitate further study and application of this compound. Future research should focus on elucidating the specific biological effects and toxicological endpoints of this compound to fully characterize its potential impact.

References

- 1. 183802-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-chloro-phenol [aobchem.com]

- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. guidechem.com [guidechem.com]

- 13. B25452.06 [thermofisher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review - Europub [europub.co.uk]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

- 17. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to 5-Bromo-2-chlorophenol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 5-Bromo-2-chlorophenol, a halogenated phenol (B47542) derivative. This compound serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring both bromine and chlorine substituents on the phenol ring, offers distinct reactivity for advanced chemical synthesis.[2]

Core Properties and Data

This compound is a white to off-white or light yellow crystalline powder.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₄BrClO | [1][3][4][5] |

| Molecular Weight | 207.45 g/mol | [1][3] |

| Monoisotopic Mass | 205.91341 Da | [1][3] |

| CAS Number | 183802-98-4 | [1][3][6] |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 5-bromo-2-chloroanisole (B101544) has been documented.[6] The procedure involves the demethylation of the anisole (B1667542) precursor using boron tribromide.

Synthesis of this compound from 5-bromo-2-chloroanisole[6]

-

Materials and Reagents:

-

5-bromo-2-chloroanisole (18.26 g, 82.4 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) (45 mL)

-

Boron tribromide (BBr₃) (8.2 mL, 84.9 mmol)

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

-

-

Procedure:

-

A solution of 5-bromo-2-chloroanisole in dichloromethane is prepared in a suitable reaction vessel.

-

The solution is cooled to a temperature of 0-5 °C under stirring conditions.

-

Boron tribromide (BBr₃) is added dropwise to the cooled solution.

-

The reaction mixture is stirred continuously at room temperature for 4 hours.

-

Upon completion, the mixture is carefully poured into a pre-cooled mixture of 2N NaOH and ice.

-

The resulting mixture is washed twice with tert-butyl methyl ether (TBME).

-

The aqueous phase is separated and acidified to the appropriate pH with 2N HCl.

-

The acidified aqueous phase is then extracted twice with TBME.

-

All organic phases are combined and dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to yield the final product, this compound, as colorless crystals (16.35 g, 95% yield).

-

-

Product Confirmation:

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. 183802-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound | 183802-98-4 [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-chlorophenol, a halogenated aromatic compound with significant applications in synthetic chemistry. It serves as a crucial intermediate for the development of novel pharmaceutical and agrochemical agents. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol with corresponding characterization data, and its potential role in drug discovery.

Chemical Identity and Properties

The formal IUPAC name for this compound is this compound.[1][2] It is a disubstituted phenol (B47542) featuring both a bromine and a chlorine atom on the benzene (B151609) ring.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 183802-98-4[1][3][4] |

| Molecular Formula | C₆H₄BrClO[1][4][5] |

| Molecular Weight | 207.45 g/mol [1][4][5] |

| Canonical SMILES | C1=CC(=C(C=C1Br)O)Cl[1] |

| InChI Key | UEVFFMZHGNYDKM-UHFFFAOYSA-N[1][5] |

| Synonyms | 2-Chloro-5-bromophenol, 3-Bromo-6-chlorophenol[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless crystals / Light yellow powder | [3][6] |

| Melting Point | 46-47 °C / 55-58 °C | [4][7] |

| Boiling Point | 234.9 ± 20.0 °C at 760 mmHg | [3][4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 95.9 ± 21.8 °C | [4] |

| LogP | 3.13 | [4] |

Synthesis and Experimental Protocol

This compound can be synthesized with high yield via the demethylation of 5-bromo-2-chloroanisole (B101544) using boron tribromide (BBr₃) as the demethylating agent.[3][8][9] This method is highly efficient and regioselective, cleaving the methyl-ether bond without affecting the halogen substituents on the aromatic ring.[9]

Objective: To synthesize this compound from 5-bromo-2-chloroanisole.

Materials:

-

5-bromo-2-chloroanisole (18.26 g, 82.4 mmol)

-

Boron tribromide (BBr₃) (8.2 mL, 84.9 mmol)

-

Dichloromethane (B109758) (DCM) (45 mL)

-

2N Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A solution of 5-bromo-2-chloroanisole (18.26 g, 82.4 mmol) in dichloromethane (45 mL) is prepared in a round-bottom flask.

-

The flask is cooled to 0-5 °C using an ice bath.

-

Boron tribromide (8.2 mL, 84.9 mmol) is added dropwise to the solution under stirring.[3][8]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred continuously for 4 hours.[3][8]

-

Upon completion, the reaction mixture is carefully poured into a pre-cooled mixture of 2N NaOH and ice.

-

The resulting mixture is washed twice with tert-butyl methyl ether (TBME).[3][8]

-

The aqueous phase is separated and acidified to a suitable pH using 2N HCl.

-

The acidified aqueous phase is then extracted twice with TBME.[3][8]

-

All organic phases are combined and dried over anhydrous Na₂SO₄.

-

The solvent is evaporated under reduced pressure to yield the final product, this compound, as colorless crystals.[3][8]

Yield: 16.35 g (95%).[3]

References

- 1. This compound | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 3. This compound | 183802-98-4 [chemicalbook.com]

- 4. This compound | CAS#:183802-98-4 | Chemsrc [chemsrc.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]

- 7. 183802-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-5-chlorophenol|Aromatic Building Block for R&D [benchchem.com]

5-Bromo-2-chlorophenol structural information and SMILES string

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, physicochemical properties, and detailed experimental protocols for the analysis of 5-Bromo-2-chlorophenol.

Structural and Physicochemical Data

This compound is a halogenated aromatic compound with the molecular formula C₆H₄BrClO.[1][2][3] It is also known by its IUPAC name, this compound.[1] This compound is a solid at room temperature, appearing as a light yellow to white crystalline powder.[3]

The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| SMILES String | C1=CC(=C(C=C1Br)O)Cl | [1][4] |

| Molecular Formula | C₆H₄BrClO | [1][2][3] |

| Molecular Weight | 207.45 g/mol | [1][2] |

| CAS Number | 183802-98-4 | [1][3][5] |

| InChI | InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | [1][2][4] |

| InChIKey | UEVFFMZHGNYDKM-UHFFFAOYSA-N | [1][2][4] |

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Melting Point | 55-58 °C | [6] |

| Boiling Point | 234 °C | [6] |

| Appearance | Light yellow to white crystalline powder | [3] |

| pKa (Predicted) | 7.53 ± 0.10 | [3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the demethylation of 5-bromo-2-chloroanisole (B101544) using boron tribromide.

Materials:

-

5-bromo-2-chloroanisole

-

Boron tribromide (BBr₃)

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

2N Hydrochloric acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 4 hours.

-

Upon completion of the reaction, carefully pour the mixture into a pre-cooled mixture of 2N NaOH and ice.

-

Extract the aqueous mixture twice with tert-butyl methyl ether.

-

Acidify the aqueous phase to a suitable pH with 2N HCl.

-

Extract the acidified aqueous phase again with tert-butyl methyl ether twice.

-

Combine all the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield this compound as colorless crystals.

Purity Determination by Gas Chromatography (GC)

The purity of this compound can be determined using gas chromatography with a flame ionization detector (FID). Due to the polar nature of phenols, derivatization may be employed to improve peak shape and resolution, though direct analysis is also possible.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for phenol (B47542) analysis (e.g., a DB-5 or equivalent 5% phenyl-methylpolysiloxane column)

Direct Analysis Method:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

Injection Volume: 1 µL

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

Acetylation Derivatization for Improved Analysis:

-

Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent.

-

Add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

-

Heat the mixture at 60 °C for 30 minutes.

-

After cooling, the sample is ready for injection. The GC conditions would be similar to the direct analysis method, but the retention time will shift due to the formation of the acetate (B1210297) ester.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[1][2]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[1]

-

If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃ or DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0 ppm

-

Expected Chemical Shifts (Predicted): The aromatic protons are expected to appear in the range of 6.8-7.5 ppm. The hydroxyl proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[6][7]

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.[8]

-

Aromatic C-H stretch: Peaks in the region of 3000-3100 cm⁻¹.[8]

-

Aromatic C=C stretch: Absorptions in the 1400-1600 cm⁻¹ region.[8]

-

C-O stretch: A peak in the 1200-1300 cm⁻¹ region.

-

C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

-

C-Br stretch: Typically in the 500-600 cm⁻¹ region.

Visualization of Structural Information

The following diagram illustrates the key structural identifiers of this compound.

Caption: Key structural identifiers for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. sites.bu.edu [sites.bu.edu]

- 4. scribd.com [scribd.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. stemed.site [stemed.site]

- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectral Data Analysis of 5-Bromo-2-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-2-chlorophenol, a key intermediate in various chemical syntheses. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented is intended to support research and development activities by providing a centralized resource for the spectral characterization of this compound.

Core Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Table 1: General Information for this compound

| Property | Value |

| Molecular Formula | C₆H₄BrClO |

| Molecular Weight | 207.45 g/mol |

| Monoisotopic Mass | 205.91341 Da[1] |

Table 2: ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.65 | bs | 1H | -OH |

| 7.26 | d | 1H | Ar-H |

| 7.09 | d | 1H | Ar-H |

| 6.97 | dd | 1H | Ar-H |

Data sourced from ChemicalBook.[2]

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 208 | 70 | [M]⁺ |

| 210 | 15 | [M+2]⁺ |

| 206 | 50 | [M-2]⁺ |

| 179 | 20 | [M-CHO]⁺ |

| 177 | 15 | [M-CHO-2]⁺ |

| 63 | 100 | C₅H₃⁺ |

Data sourced from ChemicalBook.[2]

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Interpretation |

| Broad band centered around 3400-3500 | O-H stretch (phenolic) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1580, 1470, 1400 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (phenol) |

| ~800-900 | C-H bend (out-of-plane aromatic) |

| Below 800 | C-Cl and C-Br stretches |

Interpretation based on typical IR absorption frequencies. The ATR-IR spectrum is available from sources such as SpectraBase.[3]

Note on ¹³C NMR Data: Despite extensive searches of publicly available spectral databases, experimental ¹³C NMR data for this compound could not be located.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solvent contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample interferogram is ratioed against the background interferogram and Fourier transformed to produce the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

-

Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

References

Solubility and melting point of 5-Bromo-2-chlorophenol

An In-depth Technical Guide on the Solubility and Melting Point of 5-Bromo-2-chlorophenol

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the solubility and melting point, of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data, experimental protocols for determination of these properties, and logical workflows.

This compound is a halogenated phenol (B47542) derivative with applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It is also noted for its antimicrobial properties, leading to its use as a disinfectant and preservative.[1] The compound typically appears as a white to off-white or light yellow crystalline powder.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 183802-98-4 | [1][2][3] |

| Molecular Formula | C₆H₄BrClO | [1][3][4] |

| Molecular Weight | 207.45 g/mol | [1][3] |

| Melting Point | 54-60 °C | [2] |

| 56-58 °C | [4] | |

| 57 °C | [5] | |

| Appearance | White to off-white crystalline powder | [1] |

| Light yellow powder | [1] | |

| White to cream to yellow to pale orange to pale brown crystals or powder | [2] | |

| Solubility in Water | Sparingly soluble | [1] |

Experimental Protocols

Accurate determination of melting point and solubility is crucial for compound identification, purity assessment, and formulation development. The following sections detail standard experimental methodologies.

Melting Point Determination Protocol (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically cause a depression and broadening of the melting point range.[6][7] The capillary method is a widely used technique for this determination.[8]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound sample (must be completely dry)

-

Spatula

-

Mortar and pestle (optional, for powdering)

-

Long glass tube for packing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting range.[9]

-

If the sample consists of large crystals, gently crush it into a fine powder using a spatula or a mortar and pestle.

-

Load the capillary tube by pressing the open end into the powdered sample.[6]

-

-

Packing the Sample:

-

Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[9]

-

To ensure dense packing, drop the capillary tube (sealed end down) through a long, narrow glass tube onto the benchtop several times.[6][9]

-

The packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[9]

-

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[9]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (based on literature values, ~54-60°C).

-

Once this temperature is reached, adjust the heating rate to a slow increase of 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6][7]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

The recorded data should be presented as a range (e.g., 56°C - 58°C).

-

Aqueous Solubility Determination Protocol (Qualitative)

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development, understanding aqueous solubility is fundamental.

Objective: To qualitatively assess the solubility of this compound in water.

Apparatus and Materials:

-

Small test tubes

-

This compound sample

-

Distilled or deionized water

-

Spatula or weighing scale

-

Vortex mixer or shaker

Procedure:

-

Sample Preparation:

-

Place a small, pre-weighed amount of this compound (e.g., 10-25 mg) into a clean, dry test tube.[10]

-

-

Solvent Addition:

-

Add a defined volume of water (e.g., 1 mL) to the test tube in small portions.[10]

-

-

Mixing:

-

Observation:

-

Visually inspect the solution against a contrasting background.

-

If the solid completely disappears, forming a clear, homogenous solution, the compound is considered soluble under these conditions.

-

If solid particles remain suspended or settled at the bottom, the compound is classified as sparingly soluble or insoluble.[1]

-

-

Classification:

-

The solubility can be roughly classified based on the amount of solvent required. Since this compound is known to be sparingly soluble, it is not expected to dissolve completely in small volumes of water.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows and key theoretical concepts.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Relationship between Compound Purity and Melting Point.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. This compound [stenutz.eu]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

5-Bromo-2-chlorophenol safety, hazards, and GHS classification

An In-depth Technical Guide to the Safety, Hazards, and GHS Classification of 5-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and regulatory classification of this compound (CAS No: 183802-98-4). The information is intended to support risk assessment and ensure safe handling in a laboratory and drug development context.

Executive Summary

This compound is a halogenated phenol (B47542) used as a building block in the synthesis of pharmaceuticals and agrochemicals. While a valuable reagent, it presents several health hazards that necessitate careful handling and adherence to safety protocols. According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and may cause respiratory irritation. This guide summarizes the key safety data, outlines the GHS classification, provides guidance on safe handling and emergency procedures, and presents the methodologies for the types of toxicological studies used to determine these hazards.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BrClO | |

| Molecular Weight | 207.45 g/mol | |

| CAS Number | 183802-98-4 | |

| Appearance | White to cream or pale yellow solid (crystals or powder) | |

| Melting Point | 46-47 °C / 54.0-60.0°C | |

| Boiling Point | 234.9 ± 20.0 °C at 760 mmHg | |

| Density | 1.8 ± 0.1 g/cm³ | |

| Flash Point | 95.9 ± 21.8 °C | |

| Solubility | Sparingly soluble in water |

GHS Hazard Classification and Labeling

This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table details its classification, which is critical for hazard communication and workplace safety.

| GHS Element | Classification/Statement | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Classes | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area |

The Synthesis of 5-Bromo-2-chlorophenol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining 5-Bromo-2-chlorophenol, a valuable halogenated intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details established synthetic routes, provides comparative quantitative data, and outlines detailed experimental protocols for key transformations.

Introduction

This compound is a substituted aromatic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups on a benzene (B151609) ring.[1][2] Its structural features make it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its substituents allows for regioselective modifications, making it a sought-after precursor in multi-step synthetic pathways. This guide explores the primary methods for its preparation, offering a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Routes Overview

The synthesis of this compound is predominantly achieved through two main pathways: the demethylation of a readily available precursor and a multi-step sequence involving a Sandmeyer reaction. Direct bromination of 2-chlorophenol (B165306) is generally not a preferred method due to challenges in controlling regioselectivity.

Caption: Overview of synthetic pathways to this compound.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield and purity, and scalability. The following table summarizes the quantitative data for the most common synthetic methods.

| Synthetic Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Purity | Reference(s) |

| Demethylation | 5-Bromo-2-chloroanisole | Boron tribromide (BBr₃) | Dichloromethane (B109758) | 4 - 20.7 hours | 95 - 98% | High | [3][4] |

| Sandmeyer Reaction | 2-Chloro-5-bromoaniline | NaNO₂, H₂SO₄, H₂O | Water, Organic Solvent | Variable | Moderate to High | Good | [5] |

Note: The yield for the Sandmeyer reaction is generally moderate to high but can be influenced by the specific reaction conditions and the stability of the intermediate diazonium salt.

Experimental Protocols

Demethylation of 5-Bromo-2-chloroanisole

This is the most widely reported and high-yielding method for the synthesis of this compound. The reaction involves the cleavage of the methyl ether of 5-bromo-2-chloroanisole using a strong Lewis acid, typically boron tribromide.

Caption: Experimental workflow for the demethylation of 5-bromo-2-chloroanisole.

Detailed Protocol:

A solution of 5-bromo-2-chloroanisole (e.g., 18.26 g, 82.4 mmol) in dichloromethane (45 mL) is cooled to 0-5 °C under a nitrogen atmosphere.[3] Boron tribromide (e.g., 8.2 mL, 84.9 mmol) is added dropwise to the stirred solution, maintaining the low temperature.[3] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 4 to 18 hours.[3][4]

Upon completion, the reaction is carefully quenched by pouring it into a pre-cooled mixture of 2N NaOH and ice. The aqueous layer is washed with tert-butyl methyl ether. The aqueous phase is then acidified to a suitable pH with 2N HCl and extracted with tert-butyl methyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as colorless crystals.[3]

Spectroscopic Data for Product Confirmation:

-

¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 10.65 (s, 1H, OH), 7.26 (d, 1H), 7.09 (d, 1H), 6.97 (dd, 1H).[3]

-

Mass Spectrometry (ES+) m/z: 208 (M+), 206.[3]

Sandmeyer Reaction from 2-Chloro-5-bromoaniline

This method provides an alternative route starting from the corresponding aniline (B41778). It involves two key steps: the diazotization of the amine followed by the hydrolysis of the resulting diazonium salt.

Caption: Two-step Sandmeyer reaction pathway to this compound.

Detailed Protocol (Representative):

-

Step 1: Diazotization of 2-Chloro-5-bromoaniline 2-Chloro-5-bromoaniline is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C in an ice bath.[5] A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature and vigorous stirring. The reaction is monitored for the complete consumption of the starting amine.

-

Step 2: Hydrolysis of the Diazonium Salt The cold diazonium salt solution is then slowly added to a hot aqueous solution, often containing a mineral acid and an organic solvent to aid in the decomposition and extraction of the product.[5] The mixture is heated to facilitate the hydrolysis of the diazonium salt to the corresponding phenol, with the evolution of nitrogen gas. After cooling, the product is extracted with an organic solvent, washed, dried, and the solvent is evaporated to yield this compound.

Direct Bromination of 2-Chlorophenol (Discussion)

The direct bromination of 2-chlorophenol is a less favorable route for the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The combined directing effects favor the substitution of bromine at the positions para (position 4) and ortho (position 6) to the hydroxyl group. Achieving selective bromination at the meta position (position 5) is challenging and typically results in a mixture of isomers, making purification difficult and leading to low yields of the desired product. Therefore, this method is not commonly employed for the specific synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently and selectively achieved through the demethylation of 5-bromo-2-chloroanisole using boron tribromide, consistently providing high yields and purity. The Sandmeyer reaction starting from 2-chloro-5-bromoaniline offers a viable alternative, particularly when the aniline precursor is readily available. Direct bromination of 2-chlorophenol is not a recommended method due to poor regioselectivity. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary technical details to enable informed decisions and successful synthesis of this important chemical intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4BrClO | CID 820392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Reactive Sites of 5-Bromo-2-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chlorophenol is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is dictated by the interplay of three key functional groups: a hydroxyl group, a bromine atom, and a chlorine atom, all attached to a benzene (B151609) ring. This guide provides a comprehensive technical overview of the principal reactive sites of the this compound molecule. We will delve into the reactivity of the phenolic hydroxyl group, the propensity of the aromatic ring to undergo electrophilic substitution, and the susceptibility of the carbon-halogen bonds to participate in nucleophilic aromatic substitution and cross-coupling reactions. This document aims to be a critical resource for researchers leveraging the unique chemical properties of this molecule in complex synthetic endeavors.

Introduction

The strategic placement of the hydroxyl, bromine, and chlorine substituents on the phenyl ring of this compound imparts a distinct reactivity profile to the molecule. The hydroxyl group, being an activating ortho-, para-director, significantly influences the regioselectivity of electrophilic aromatic substitution. Conversely, the deactivating, yet ortho-, para-directing nature of the halogens adds a layer of complexity to predicting reaction outcomes. Furthermore, the carbon-bromine and carbon-chlorine bonds offer opportunities for nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions, making this molecule a valuable building block for creating complex molecular architectures.

Analysis of Key Reactive Sites

The reactivity of this compound can be categorized into three primary domains: reactions involving the phenolic hydroxyl group, electrophilic substitution on the aromatic ring, and reactions at the carbon-halogen bonds.

The Phenolic Hydroxyl Group: Acidity and Nucleophilicity

The hydroxyl group is arguably the most reactive site on the molecule under many conditions. Its key chemical characteristics are its acidity and the nucleophilicity of the corresponding phenoxide ion.

-

Reactions involving the Hydroxyl Group :

-

O-Alkylation : In the presence of a base, the hydroxyl group is deprotonated to form a nucleophilic phenoxide, which can readily react with alkylating agents (e.g., alkyl halides, sulfates) to form ethers.

-

O-Acylation : The phenoxide ion can also react with acylating agents such as acid chlorides or anhydrides to produce the corresponding esters.

-

The Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine and bromine atoms are deactivating, yet also ortho-, para-directing. The interplay of these directing effects determines the regioselectivity of electrophilic aromatic substitution (EAS).

-

Directing Effects :

-

-OH group (at C1) : Strongly activating, directs to positions 2, 4, and 6.

-

-Cl group (at C2) : Deactivating, directs to positions 1, 3, and 5.

-

-Br group (at C5) : Deactivating, directs to positions 1, 2, 4, and 6.

-

Considering the positions on the this compound ring, the potential sites for electrophilic attack are C3, C4, and C6. The hydroxyl group strongly activates the C4 and C6 positions. The chlorine at C2 deactivates the ring, and the bromine at C5 also deactivates the ring. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the hydroxyl group and least deactivated by the halogens. The C4 and C6 positions are para and ortho to the hydroxyl group, respectively, making them the most probable sites for substitution.

The Carbon-Halogen Bonds: Nucleophilic Substitution and Cross-Coupling

The carbon-bromine and carbon-chlorine bonds are key sites for forming new carbon-carbon and carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution (SNAr) : Generally, SNAr reactions require strong electron-withdrawing groups (like -NO2) to activate the ring, which are absent in this compound.[6][7] Therefore, direct SNAr is challenging under standard conditions. However, under forcing conditions or with very strong nucleophiles, substitution might be possible. The C-Cl bond is generally stronger and less reactive in SNAr than the C-Br bond.

-

Palladium-Catalyzed Cross-Coupling Reactions : This is a more synthetically useful approach for functionalizing the C-Br and C-Cl bonds.

-

Suzuki Coupling : The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective reaction at the C5 position. This reaction forms a new C-C bond with a boronic acid or ester.

-

Buchwald-Hartwig Amination : Similar to Suzuki coupling, this reaction allows for the selective formation of a C-N bond at the C5 position by reacting with an amine in the presence of a palladium catalyst.

-

Quantitative Data

The following table summarizes key quantitative data related to the reactivity of this compound and its constituent functional groups.

| Parameter | Value | Remarks |

| Molecular Weight | 207.45 g/mol | [8] |

| pKa (estimated) | ~8.0 - 8.5 | Estimated based on the pKa of 2-chlorophenol (B165306) (8.56) and the additional electron-withdrawing effect of the bromine substituent.[1][2] |

| Hammett Constant (σp) for -Br | +0.23 | Indicates an electron-withdrawing effect through induction and a weak deactivating effect. |

| Hammett Constant (σm) for -Br | +0.39 | Stronger electron-withdrawing effect at the meta position. |

| Hammett Constant (σp) for -Cl | +0.23 | Similar to bromine, indicating an electron-withdrawing inductive effect and weak deactivation. |

| Hammett Constant (σm) for -Cl | +0.37 | Stronger electron-withdrawing effect at the meta position. |

Experimental Protocols

The following are representative experimental protocols for key transformations involving the reactive sites of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

O-Alkylation of this compound (General Procedure)

This protocol describes the synthesis of a 5-bromo-2-chloro-alkoxybenzene.

Materials:

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Electrophilic Nitration of this compound (Representative Protocol)

This protocol describes the regioselective nitration, likely at the C4 or C6 position.

Materials:

-

This compound

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane (DCM)

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane and cool the solution in an ice-water bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product mixture (isomers) by column chromatography on silica gel.

Suzuki Cross-Coupling of this compound (General Protocol)

This protocol describes the selective C-C bond formation at the C-Br bond.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Metabolic Fate of Halogenated Phenols

While a specific metabolic pathway for this compound in humans is not well-documented, the general metabolism of halogenated phenols involves several key transformations. These compounds can be substrates for cytochrome P450 enzymes, leading to hydroxylation, and can also undergo conjugation reactions (glucuronidation or sulfation) to facilitate excretion.[9][10] Interestingly, one study on a bacterial cytochrome P450 enzyme (Bmp7) found it was intolerant of this compound, suggesting it is not a substrate for this particular enzyme.[11] Microbial degradation of similar compounds often involves dehalogenation as an initial step.[12]

Caption: A generalized metabolic pathway for halogenated phenols.

Logical Flow of Reactivity

The reactivity of this compound can be understood as a series of decisions based on the desired transformation. The following diagram illustrates the logical relationships between the reactive sites and the types of reactions they undergo.

Caption: Logical relationships of reactive sites on this compound.

Conclusion

This compound presents a rich and varied chemical landscape for synthetic chemists. The three distinct reactive sites—the hydroxyl group, the aromatic ring, and the carbon-halogen bonds—offer a multitude of opportunities for functionalization. A thorough understanding of the electronic and steric factors governing the reactivity at each site is paramount for designing efficient and selective synthetic routes. This guide has provided a foundational overview of these principles, supported by quantitative data and representative experimental protocols, to empower researchers in their pursuit of novel molecular entities.

References

- 1. 2-Chlorophenol - Wikipedia [en.wikipedia.org]

- 2. 2-Chlorophenol CAS#: 95-57-8 [m.chemicalbook.com]

- 3. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 6. tandfonline.com [tandfonline.com]

- 7. srinichem.com [srinichem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Page loading... [wap.guidechem.com]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Substituent effects on the physical properties and pKa of phenol | Semantic Scholar [semanticscholar.org]

- 12. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-2-chlorophenol via Demethylation of 5-Bromo-2-chloroanisole

Application Note APN-2025-12-20

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 5-bromo-2-chlorophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described method involves the selective demethylation of its precursor, 5-bromo-2-chloroanisole (B101544). The protocol focuses on the widely employed and efficient method using boron tribromide (BBr₃) as the demethylating agent, which is known for its high yields and reliability in cleaving aryl methyl ethers.[1][3][4] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. While various reagents can achieve this, boron tribromide (BBr₃) is a particularly effective and common choice for its ability to perform the reaction under relatively mild conditions, offering high yields and good functional group tolerance.[4][5][6] The synthesis of this compound from 5-bromo-2-chloroanisole is a key step in the production of more complex molecules, leveraging the specific reactivity of the resulting phenolic hydroxyl group.[1][2] This protocol details the experimental procedure, including reaction setup, work-up, and purification, and provides expected yields and characterization data.

Reaction Scheme

Caption: Reaction scheme for the demethylation of 5-bromo-2-chloroanisole.

Experimental Protocol

This protocol is based on established literature procedures for the demethylation of aryl methyl ethers using boron tribromide.[1][3]

Materials and Equipment:

-

5-Bromo-2-chloroanisole

-

Boron tribromide (BBr₃), 1M solution in dichloromethane

-

Dichloromethane (DCM), anhydrous

-

2N Sodium hydroxide (B78521) (NaOH) solution

-

2N Hydrochloric acid (HCl) solution

-

tert-Butyl methyl ether (TBME)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloroanisole (e.g., 20 g, 90.3 mmol) in anhydrous dichloromethane (100 mL).[3]

-

Addition of BBr₃: Cool the solution to 0-5 °C using an ice bath.[1][3] Slowly add a 1M solution of boron tribromide in dichloromethane (100 mL, 0.1 mol) dropwise to the stirred solution over a period of approximately 2.5 hours.[3] Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 to 18 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a pre-cooled mixture of 2N NaOH and ice or into a mixture of water (200 mL) and ice (200 mL) and stir for 30 minutes.[3]

-

Work-up and Extraction:

-

If quenched with NaOH/ice, wash the mixture twice with tert-butyl methyl ether (TBME). Separate the aqueous phase and acidify it with 2N HCl to the appropriate pH. Then, extract the aqueous phase twice with TBME.[3]

-

If quenched with water/ice, add dichloromethane (100 mL) and separate the organic layer. Extract the aqueous phase twice more with dichloromethane (2 x 200 mL).[3]

-

-

Drying and Evaporation: Combine all the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product: The resulting product, this compound, should be obtained as colorless crystals.[3]

Data Summary

The following table summarizes the quantitative data from representative experiments found in the literature.

| Parameter | Value (Reference 1) | Value (Reference 2) |

| Starting Material | 5-Bromo-2-chloroanisole | 5-Bromo-2-chloroanisole |

| Reagent | Boron Tribromide (BBr₃) | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane | Dichloromethane |

| Reaction Temperature | 0-5 °C to Room Temp. | 0 °C to Room Temp. |

| Reaction Time | 4 hours | 18 hours |

| Yield | 95% | 98% |

| Product Appearance | Colorless crystals | White solid |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product can be characterized by standard analytical techniques.

-

¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 10.65 (s, 1H, OH), 7.26 (d, 1H), 7.09 (d, 1H), 6.97 (dd, 1H).[3]

-

Mass Spectrometry (ES+): m/z 208 (M+), 206.[3]

Safety Precautions

-

Boron tribromide is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood.[5]

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

The quenching step can be exothermic. Perform it slowly and with adequate cooling.

Conclusion

The demethylation of 5-bromo-2-chloroanisole using boron tribromide is a robust and high-yielding method for the synthesis of this compound.[1][3] The protocol provided in this application note is straightforward and can be readily implemented in a standard organic synthesis laboratory. Careful handling of reagents and adherence to the outlined procedure are crucial for a safe and successful synthesis.

References

- 1. 2-Bromo-5-chlorophenol|Aromatic Building Block for R&D [benchchem.com]

- 2. 183802-98-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

Application Notes and Protocols: 5-Bromo-2-chlorophenol as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 5-bromo-2-chlorophenol as a key intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceuticals and other biologically active molecules. This document includes detailed experimental protocols for the synthesis of this compound and its subsequent utilization in common and important cross-coupling reactions. Quantitative data is presented in tabular format for clarity, and key workflows and synthetic pathways are visualized using diagrams.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable and versatile building block in organic synthesis.[1][2] Its structure, featuring a phenolic hydroxyl group and two distinct halogen atoms (bromine and chlorine), offers multiple reactive sites for functionalization. This allows for the strategic and regioselective introduction of various substituents, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] The differential reactivity of the C-Br and C-Cl bonds, along with the reactivity of the hydroxyl group, provides chemists with a powerful tool for molecular construction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 183802-98-4 | [3] |

| Molecular Formula | C₆H₄BrClO | [3] |

| Molecular Weight | 207.45 g/mol | [3] |

| Appearance | Light yellow to white crystalline solid | [3] |

| Melting Point | 63-67 °C | [1] |

| Boiling Point | 234 °C (lit.) | [3] |

| Solubility | Moderately soluble in organic solvents (e.g., ethanol, chloroform, acetone); limited solubility in water. | [1] |

Synthesis of this compound

This compound can be efficiently synthesized from the commercially available starting material 5-bromo-2-chloroanisole (B101544) via demethylation. A common and high-yielding method involves the use of boron tribromide (BBr₃).

Reaction Scheme

Experimental Protocol: Demethylation of 5-Bromo-2-chloroanisole

This protocol describes the synthesis of this compound from 5-bromo-2-chloroanisole.

Table 1: Reagents for the Synthesis of this compound

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2-chloroanisole | 220.48 | 18.26 g | 82.8 mmol |

| Boron tribromide (BBr₃) | 250.52 | 8.2 mL (1.0 M in DCM) | 8.2 mmol |

| Dichloromethane (B109758) (DCM) | 84.93 | 45 mL | - |

| 2N Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| 2N Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| tert-Butyl methyl ether (TBME) | 88.15 | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a solution of 5-bromo-2-chloroanisole (18.26 g, 82.4 mmol) in dichloromethane (45 mL) in a round-bottom flask, slowly add boron tribromide (8.2 mL, 84.9 mmol) dropwise at 0-5 °C with stirring.[4]

-

Allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.[4]

-

Upon completion of the reaction (monitored by TLC), carefully pour the mixture into a pre-cooled 2N NaOH/ice mixture.

-

Wash the aqueous layer twice with tert-butyl methyl ether (TBME).[4]

-

Acidify the aqueous phase to a suitable pH with 2N HCl and extract twice with TBME.[4]

-

Combine all organic phases and dry over anhydrous Na₂SO₄.[4]

-

Evaporate the solvent under reduced pressure to yield the product.[4]

Expected Yield: 16.35 g (95%) of this compound as colorless crystals.[4]

Characterization Data:

-

¹H-NMR (400 MHz, DMSO-d6) δ (ppm): 6.97 (dd, 1H), 7.09 (d, 1H), 7.26 (d, 1H), 10.65 (bs, 1H, OH).[4]

-

Mass Spectrometry (ES+) m/z: 208 (M+).[4]

Workflow for the Synthesis of this compound

Caption: Workflow for the Synthesis of this compound.

Applications of this compound in Organic Synthesis

This compound is a versatile intermediate for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in such reactions, allowing for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.

4.1.1. General Reaction Scheme

4.1.2. Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling reaction.

Table 2: Reagents for Suzuki-Miyaura Coupling

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 207.45 | 207.5 mg | 1.0 |

| Phenylboronic acid | 121.93 | 146.3 mg | 1.2 |

| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 |

| SPhos | 410.57 | 41.1 mg | 0.1 |

| K₂CO₃ | 138.21 | 414.6 mg | 3.0 |

| 1,4-Dioxane | 88.11 | 4 mL | - |

| Water | 18.02 | 1 mL | - |

Procedure:

-

In a reaction vial, combine this compound (207.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).[5]

-

In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (11.2 mg, 0.05 mmol) and SPhos (41.1 mg, 0.1 mmol) in the 1,4-dioxane/water (4:1) solvent mixture.[5]

-

Add the catalyst solution to the reaction vial containing the solids.

-

Seal the vial and heat the reaction mixture to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

4.1.3. Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

4.2.1. General Reaction Scheme

4.2.2. Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

This protocol provides a general procedure for the Buchwald-Hartwig amination.

Table 3: Reagents for Buchwald-Hartwig Amination

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| This compound | 207.45 | 207.5 mg | 1.0 |

| Morpholine | 87.12 | 104.5 mg (0.12 mL) | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg | 0.02 |

| XPhos | 476.65 | 38.1 mg | 0.08 |

| NaOtBu | 96.10 | 144.2 mg | 1.5 |

| Toluene | 92.14 | 5 mL | - |

Procedure:

-